

Crystal Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Tetraoctylammonium bromide*

Cat. No.: *B084912*

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Tetraoctylammonium bromide is a quaternary ammonium compound with the chemical formula $[\text{CH}_3(\text{CH}_2)_7]_4\text{N}^+\text{Br}^-$.^[2] It typically appears as a white, hygroscopic crystalline solid.^[3] The molecule consists of a central nitrogen atom bonded to four octyl chains, forming a tetraoctylammonium cation, and a bromide anion. This structure imparts amphiphilic properties to the molecule, with the long alkyl chains being hydrophobic and the quaternary ammonium head group being hydrophilic. This dual nature is fundamental to its function as a phase transfer catalyst and surfactant.^{[1][4]}

Crystallographic Data

The crystal structure of **Tetraoctylammonium bromide** has been determined by X-ray crystallography. The crystallographic data provides precise information about the arrangement of atoms in the solid state. A summary of these quantitative data is presented in Table 1.

Parameter	Value
Chemical Formula	C ₃₂ H ₆₈ BrN
Molar Mass	546.79 g/mol
Crystal System	Tetragonal
Space Group	P -4 b 2
Space Group Number	117
Unit Cell Dimensions	a = 9.7042 Å, b = 9.7042 Å, c = 18.6896 Å
$\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 90^\circ$	
Z (Formula units/cell)	2
Residual Factor (R)	0.0405
Data Source	Thierry Maris, Personal communication to COD, 2019
COD Number	3500085
(Source: PubChem CID 2734117)[3]	

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic salt like **Tetraoctylammonium bromide** is primarily achieved through single-crystal X-ray diffraction.[1][5] This technique provides an unambiguous three-dimensional structure of the molecule.[1] The general workflow for this experimental protocol is outlined below.

Crystal Growth

The initial and often most challenging step is the cultivation of a single crystal of high quality.[6] [7] For small organic molecules such as TOAB, crystallization is typically achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution.[8] The

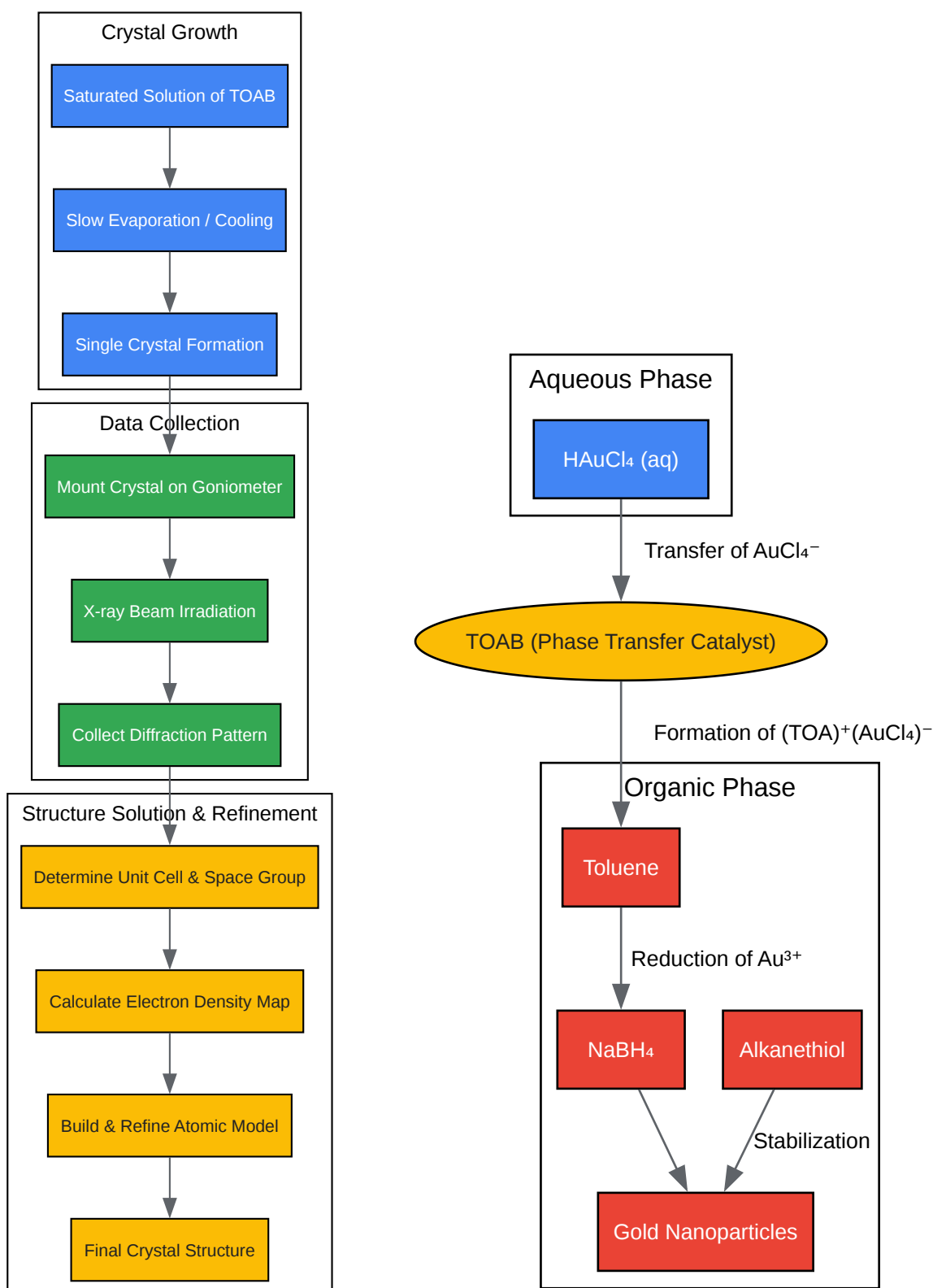
resulting crystal should be of sufficient size (ideally >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects like cracks or twinning.[6]

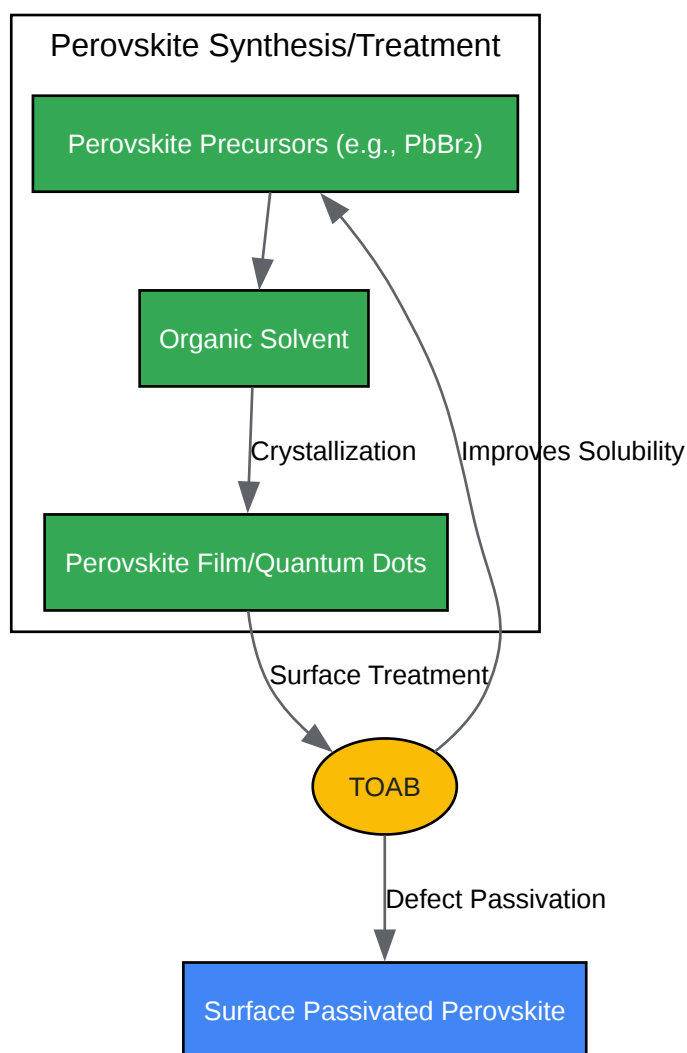
Data Collection

The selected single crystal is mounted on a goniometer within a diffractometer.[9] A monochromatic X-ray beam is then directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[5][6] These diffracted X-rays are recorded by a detector.[9]

Structure Solution and Refinement

The collected diffraction data, which includes the positions and intensities of the diffraction spots, is then processed. The unit cell parameters and the space group of the crystal are determined from the geometry of the diffraction pattern.[9] The intensities of the reflections are used to calculate the electron density map of the crystal. From this map, the positions of the individual atoms can be deduced. This initial model of the structure is then refined using computational methods to achieve the best possible fit with the experimental data.[10] The quality of the final structure is assessed by the residual factor (R-factor), with a lower value indicating a better agreement between the observed and calculated structure factors.[3]





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